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Compound of Interest

Compound Name: ICL-CCIC-0019

Cat. No.: B15568572

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of ICL-CCIC-0019,
a potent and selective inhibitor of choline kinase alpha (CHKA), with other known CHKA
inhibitors. The information presented herein is supported by experimental data to aid
researchers in evaluating ICL-CCIC-0019 for their specific research needs.

Introduction to ICL-CCIC-0019

ICL-CCIC-0019 is a small molecule inhibitor of choline kinase alpha (CHKA), the initial and
rate-limiting enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.
Upregulation of CHKA is a hallmark of many cancers, making it a compelling target for anti-
cancer drug development. ICL-CCIC-0019 acts as a competitive inhibitor with respect to
choline, but not ATP. Its inhibition of CHKA leads to a reduction in phosphocholine levels, G1
cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.

Comparative Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. A highly selective inhibitor minimizes off-
target effects, leading to a more precise biological outcome and a potentially better safety
profile. ICL-CCIC-0019 has been profiled against a panel of 131 human kinases to determine
its selectivity.

ICL-CCIC-0019 Off-Target Profile
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At a concentration of 10 pM, ICL-CCIC-0019 demonstrated a high degree of selectivity, with

only five kinases showing inhibition greater than 20%. The detailed off-target profile is

presented in Table 1.

Kinase Target

Percent Inhibition (at 10 pM)

Insulin-like growth factor 1 receptor (IGF-1R)

35% = 7%

Mitogen-activated protein kinase-activated
protein kinase 3 (MAPKAP-K3)

33% + 6%

Extracellular signal-regulated kinase 8 (ERKS8)

31% + 4%

Ribosomal S6 kinase 1 (RSK1)

22% + 6%

v-erb-a erythroblastic leukemia viral oncogene
homolog 4 (HER4)

21% £ 7%

Table 1: Off-target kinase inhibition profile of
ICL-CCIC-0019. Data sourced from Trousil S, et
al. Oncotarget. 2016.

Comparison with Alternative CHKA Inhibitors

To provide a comprehensive evaluation, the potency of ICL-CCIC-0019 against CHKA is

compared with other known inhibitors of this enzyme.
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Inhibitor Target IC50 (pM) Notes

Highly selective over a

ICL-CCIC-0019 CHKA 0.27 £ 0.06 ]
panel of 131 kinases.
equipotent to ICL- A well-established
MN58B CHKA S
CCIC-0019 CHKA inhibitor.

A "first in humans"
RSM-932A CHKA 1 CHKA inhibitor that
entered clinical trials.

Significantly less
CK37 CHKA >150 potent than ICL-CCIC-
0019.

Table 2: Comparison
of IC50 values of
various CHKA

inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Kinase Selectivity Screening

Objective: To determine the selectivity of a compound against a broad panel of kinases.
Methodology (based on a typical KINOMEscan™ approach):

e Assay Principle: The assay is based on a competitive binding assay where a test compound
is competed against an immobilized, active-site directed ligand for binding to the kinase of
interest.

» Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized. For
ICL-CCIC-0019, a panel of 131 kinases was used.
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e Procedure: a. Kinases are fused to a T7 phage. b. The kinase-phage fusions are incubated
with the test compound (e.g., ICL-CCIC-0019 at 10 uM) and an immobilized ligand in multi-
well plates. c. After an incubation period to reach equilibrium, unbound kinase-phage fusions
are washed away. d. The amount of kinase bound to the immobilized ligand is quantified by
gPCR of the T7 phage DNA.

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to a DMSO control. The results are typically expressed as "percent of control” or
"percent inhibition". A lower percentage of control indicates stronger binding of the compound
to the kinase.

CHKA Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
CHKA.

Methodology:

» Enzyme and Substrates: Recombinant human CHKA is used as the enzyme source. Choline
and [y-32P]ATP are used as substrates.

o Reaction: a. The inhibitor (e.g., ICL-CCIC-0019) at various concentrations is pre-incubated
with CHKA in a reaction buffer. b. The enzymatic reaction is initiated by the addition of
choline and [y-32P]ATP. c. The reaction is allowed to proceed for a defined period at a
specific temperature (e.g., 30°C).

o Detection: a. The reaction is stopped, and the radiolabeled product, [32P]phosphocholine, is
separated from the unreacted [y-32P]ATP, typically using a filter-binding method. b. The
amount of radioactivity incorporated into phosphocholine is measured using a scintillation
counter.

o Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted
against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting

the data to a sigmoidal dose-response curve.

Visualizing the Molecular Context
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To better understand the mechanism of action of ICL-CCIC-0019 and the experimental

approach to validate its selectivity, the following diagrams are provided.
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Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis and the Site of ICL-CCIC-
0019 Inhibition.
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Caption: Experimental Workflow for Kinase Selectivity Profiling.

 To cite this document: BenchChem. [Validating the Kinase Selectivity of ICL-CCIC-0019: A
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[https://www.benchchem.com/product/b15568572#validating-icl-ccic-0019-s-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15568572#validating-icl-ccic-0019-s-kinase-selectivity-profile
https://www.benchchem.com/product/b15568572#validating-icl-ccic-0019-s-kinase-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

